molecular formula C13H12ClNO2 B8423780 5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one

5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one

Cat. No. B8423780
M. Wt: 249.69 g/mol
InChI Key: OHSZUONTDIDMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

3-chloro-2-methyl-5-phenylmethoxy-1H-pyridin-4-one

InChI

InChI=1S/C13H12ClNO2/c1-9-12(14)13(16)11(7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)

InChI Key

OHSZUONTDIDMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(benzyloxy)-2-methylpyridin-4(1H)-one (9.00 g, 41.8 mmol) in 2M sodium hydroxide (62.5 mL, 125 mmol) under ice-water bath, a solution of 10-14% sodium hypochlorite (62.5 mL) was added slowly during 20 minutes. The reaction mixture was stirred at room temperature for another hour. The reaction mixture was carefully neutralized with 6N HCl to pH about 7 with external cooling to keep the internal temperature below 25° C. The solid was filtered and washed with water (3×), then dried in a vacuum oven for overnight. Thus, 5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one (9.03 g) was obtained as a white solid. Yield=86%; 1H NMR (DMSO-D6, 90 MHz) δ (ppm): 11.74 (br. s, 1H), 7.14-7.68 (m, 6H), 5.02 (s, 2H) and 2.33 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

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